
Dexamethasone 21-Iodide
Beschreibung
Dexamethasone 21-Iodide is a synthetic glucocorticoid derivative of dexamethasone, a potent anti-inflammatory and immunosuppressive agent. The parent compound, dexamethasone, features a 21-carbon steroid skeleton with a hydroxyl group at the C21 position. In this compound, this hydroxyl group is replaced by an iodide ester, altering its physicochemical properties and pharmacokinetic behavior . Such esterifications are typically employed to enhance solubility, stability, or bioavailability for specific therapeutic applications .
Eigenschaften
CAS-Nummer |
2029-18-7 |
---|---|
Molekularformel |
C22H28FIO4 |
Molekulargewicht |
502.4 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-iodoacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28FIO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
KKOUPNKAJNZCGM-CXSFZGCWSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CI)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CI)O)C)O)F)C |
Synonyme |
9-Fluoro-11β,17-dihydroxy-21-iodo-16α-methylpregna-1,4-diene-3,20-dione; (11β,16α)-9-Fluoro-11,17-dihydroxy-21-iodo-16-methylpregna-1,4-diene-3,20-dione; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone 21-Iodide typically involves the iodination of dexamethasone. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective iodination at the 21st position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dexamethasone 21-Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the iodine atom, potentially converting it to other functional groups.
Substitution: The iodine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dexamethasone derivatives with altered pharmacological properties, while substitution reactions can yield compounds with different halogen atoms at the 21st position.
Wissenschaftliche Forschungsanwendungen
Dexamethasone 21-Iodide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell signaling and gene expression due to its glucocorticoid activity.
Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases, as well as in cancer therapy.
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Dexamethasone 21-Iodide exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes. This leads to the suppression of inflammatory mediators and the inhibition of immune responses. The iodine atom at the 21st position may enhance the compound’s binding affinity and selectivity for the glucocorticoid receptor, contributing to its potent pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Pharmacokinetic Differences
The table below compares Dexamethasone 21-Iodide with key analogs based on available evidence:
Key Insights from Research
Ester Stability and Hydrolysis :
- Phosphate and sulphate esters hydrolyze rapidly in vivo, releasing free dexamethasone for immediate action. For example, dexamethasone phosphate reaches peak plasma concentration within 5 minutes post-IV administration .
- In contrast, lipophilic esters like palmitate exhibit slower hydrolysis, enabling sustained release. This compound, with its iodide group, may similarly delay hydrolysis, though empirical data are lacking .
Bioavailability and Formulation: Phosphate esters achieve near-complete bioavailability via intravenous routes, while intramuscular esters (e.g., isonicotinate) show reduced absorption (40%) due to slower hydrolysis . this compound’s bioavailability remains unstudied, but its iodine moiety—a larger, less electronegative atom—could reduce solubility and delay systemic release compared to phosphate or acetate .
Therapeutic and Research Applications: Phosphate and acetate esters dominate clinical use (e.g., injectables, topical creams). Dexamethasone acetate is utilized in cell culture media to study glucocorticoid signaling .
Biologische Aktivität
Dexamethasone 21-Iodide (DEX-I) is a synthetic glucocorticoid that combines the well-known anti-inflammatory properties of dexamethasone with the iodine moiety, which may enhance its biological activity. This article explores the biological activities, mechanisms of action, and clinical implications of DEX-I based on diverse research findings.
Dexamethasone and its derivatives, including DEX-I, exert their effects through both genomic and non-genomic pathways:
- Genomic Mechanism : DEX-I penetrates cell membranes and binds to glucocorticoid receptors (GR) in the cytoplasm. The receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene expression. This leads to the synthesis of proteins that inhibit inflammatory mediators such as prostaglandins and cytokines .
- Non-Genomic Mechanism : DEX-I can also exert rapid effects by interacting with various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB), which is crucial in the inflammatory response. This action results in decreased production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α .
Anti-Inflammatory Effects
Research indicates that DEX-I retains significant anti-inflammatory properties similar to dexamethasone. In vitro studies have shown that DEX-I effectively reduces inflammation by:
- Inhibition of Cytokine Production : It suppresses the expression of key inflammatory cytokines, thereby mitigating immune responses .
- Stabilization of Cell Membranes : DEX-I enhances the stability of mast cell membranes, reducing the release of histamine and other mediators involved in allergic responses .
Enhanced Iodine Uptake
One notable aspect of DEX-I is its potential to enhance iodine uptake in certain cancer cells. Studies have demonstrated that treatment with dexamethasone increases sodium/iodide symporter (NIS) expression, which is crucial for iodide accumulation in thyroid cells. This property may be beneficial in radioiodine therapy for thyroid cancer .
Case Studies and Clinical Applications
- Ophthalmic Applications : A study evaluating a combination treatment of povidone-iodine (PVP-I) and DEX-I for viral conjunctivitis showed promising results. Patients treated with PVP-I/DEX exhibited improved clinical scores compared to those receiving vehicle treatments. Although not all patients had confirmed adenoviral infections, trends suggested enhanced efficacy in symptom resolution .
- Cancer Therapy : In prostate cancer models, DEX-I has been shown to significantly enhance the cytotoxic effects of radioiodine therapy by increasing iodide accumulation and NIS expression in NP-1 cells. This suggests a dual role for DEX-I in both reducing tumor growth and enhancing therapeutic efficacy through radioiodine .
Comparative Analysis
Property | Dexamethasone | This compound |
---|---|---|
Anti-inflammatory Activity | High | High |
Iodide Uptake Enhancement | Moderate | Significant |
Mechanism of Action | Genomic & Non-genomic | Genomic & Non-genomic |
Clinical Use | Broad (inflammation) | Targeted (cancer therapy) |
Q & A
Q. What are the established protocols for synthesizing Dexamethasone 21-Iodide, and how can reproducibility be ensured?
this compound synthesis typically involves iodination of the parent compound using sodium iodide under controlled conditions. A method described in the literature includes treating a precursor (e.g., dexamethasone 21-acetate) with sodium iodide and triethylamine in acetone, followed by column chromatography for purification . To ensure reproducibility, researchers should:
Q. What analytical techniques are recommended for characterizing this compound, and how should conflicting spectral data be resolved?
Key techniques include:
- HPLC : For purity assessment, using a C18 column and UV detection at 240–245 nm (based on dexamethasone derivatives’ absorption profiles) .
- Mass Spectrometry : To confirm molecular ion peaks and fragmentation patterns .
- NMR : To resolve structural ambiguities (e.g., distinguishing between 21-iodide and other halogenated derivatives) . Conflicting spectral data should be addressed by cross-referencing with pharmacopeial standards, repeating experiments under identical conditions, and consulting primary literature for benchmark values .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Stability studies should:
- Test degradation under stress conditions (light, heat, humidity) using accelerated stability protocols.
- Monitor iodine content via titration or ICP-MS to detect dehalogenation.
- Compare results with dexamethasone derivatives (e.g., 21-acetate or 21-phosphate) to identify structural vulnerabilities .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in pharmacological efficacy data between in vitro and in vivo studies of this compound?
Contradictions often arise from differences in bioavailability, metabolism, or tissue-specific effects. Methodological solutions include:
Q. How can computational modeling optimize the design of this compound derivatives with enhanced glucocorticoid receptor binding?
Advanced approaches involve:
- Molecular docking : To predict binding affinities using crystal structures of the glucocorticoid receptor (PDB ID: 1P93).
- QSAR studies : Correlating iodine’s electronegativity and steric effects with receptor activation.
- Validating predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .
Q. What methodologies are critical for assessing the compound’s anti-inflammatory efficacy in complex biological systems (e.g., co-cultures or organoids)?
Researchers should:
- Use transwell assays to model cell-cell interactions in inflammation.
- Quantify cytokine release (e.g., IL-6, TNF-α) via multiplex ELISA.
- Compare results with dexamethasone sodium phosphate as a positive control, noting differences in solubility and cellular uptake .
Methodological Best Practices
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across studies?
- Standardize assay conditions (cell lines, incubation time, solvent controls).
- Include internal controls (e.g., dexamethasone 21-phosphate) to normalize inter-lab variability.
- Perform dose-response curves in triplicate and report statistical confidence intervals .
Q. What ethical and technical considerations apply when designing animal studies involving this compound?
- Follow ARRIVE guidelines for reporting animal research.
- Monitor iodine-induced toxicity (e.g., thyroid dysfunction) via serum T3/T4 levels.
- Justify sample size using power analysis to minimize unnecessary animal use .
Data Presentation and Reproducibility
Q. How should spectral data (NMR, IR) be presented to meet journal requirements for novel this compound derivatives?
Q. What steps ensure reproducibility in synthetic protocols for multi-step this compound preparations?
- Publish detailed step-by-step procedures, including troubleshooting notes (e.g., handling iodide oxidation).
- Deposit raw data (e.g., HPLC chromatograms, crystallization conditions) in open-access repositories .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.